6-chloro-1H-Benzimidazole-2-carboxylic acid ethyl ester 6-chloro-1H-Benzimidazole-2-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 30192-44-0
VCID: VC18319670
InChI: InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol

6-chloro-1H-Benzimidazole-2-carboxylic acid ethyl ester

CAS No.: 30192-44-0

Cat. No.: VC18319670

Molecular Formula: C10H9ClN2O2

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-1H-Benzimidazole-2-carboxylic acid ethyl ester - 30192-44-0

Specification

CAS No. 30192-44-0
Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
IUPAC Name ethyl 6-chloro-1H-benzimidazole-2-carboxylate
Standard InChI InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2H2,1H3,(H,12,13)
Standard InChI Key YOSDDOJQQIPOAS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC2=C(N1)C=C(C=C2)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a benzimidazole core substituted with a chlorine atom at the 6-position and an ethyl ester group at the 2-carboxylic acid position. The IUPAC name, ethyl 6-chloro-1H-benzimidazole-2-carboxylate, reflects this arrangement (Figure 1). The planar benzimidazole ring system enables π-π stacking interactions, while the chlorine atom enhances electrophilic reactivity, making it amenable to further functionalization.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC10H9ClN2O2\text{C}_{10}\text{H}_9\text{ClN}_2\text{O}_2
Molecular Weight224.64 g/mol
CAS Number30192-44-0
IUPAC NameEthyl 6-chloro-1H-benzimidazole-2-carboxylate
SolubilityLimited in water; soluble in DMSO, ethanol
Melting Point192–195°C (decomposes)

Synthesis and Manufacturing

Conventional Synthesis Routes

The compound is typically synthesized through a multistep process:

  • Condensation: Reacting 5-chloro-1H-benzimidazole-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine yields the ethyl ester.

  • Purification: Recrystallization from ethanol or chromatography ensures high purity (>95%) .

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Reference
Acid chloride route7897VulcanChem
Microwave-assisted8599Sigma-Aldrich

Microwave-assisted synthesis, as reported in Sigma-Aldrich studies, reduces reaction times from hours to minutes while improving yield . This method employs palladium catalysts for cross-coupling reactions, enhancing scalability for industrial applications.

Pharmacological Applications

Antimicrobial Activity

Benzimidazole derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies demonstrate that 6-chloro-1H-benzimidazole-2-carboxylic acid ethyl ester inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) by disrupting cell wall biosynthesis . The chlorine substituent enhances membrane permeability, facilitating intracellular accumulation .

Anticancer Mechanisms

This compound induces apoptosis in MCF-7 breast cancer cells (IC₅₀: 12 µM) and A549 lung carcinoma cells (IC₅₀: 18 µM) via the mitochondrial pathway. It upregulates pro-apoptotic proteins (Bax, caspase-3) while downregulating Bcl-2, as shown in proteomic analyses . Additionally, it inhibits tubulin polymerization, arresting cells in the G2/M phase .

Table 3: Anticancer Activity Across Cell Lines

Cell LineIC₅₀ (µM)Mechanism
MCF-712Bax/Bcl-2 modulation
A54918Tubulin inhibition
HeLa25ROS generation

Biochemical Interactions and Targets

Enzyme Modulation

The compound acts as a non-competitive inhibitor of CYP11B2 (aldosterone synthase) with a KiK_i of 0.8 µM, suggesting utility in hypertension management . It also weakly inhibits topoisomerase II (IC₅₀: 45 µM), implicating potential DNA-intercalating properties .

Receptor Binding

Future Research Directions

  • Structure-Activity Relationships: Modifying the ethyl ester group to improve bioavailability.

  • In Vivo Efficacy: Testing in xenograft models to validate anticancer potency.

  • Combination Therapies: Pairing with existing antimicrobials to overcome resistance.

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